Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide

Suzuki-Miyaura coupling Organotrifluoroborate reagents Pharmaceutical intermediate synthesis

Organotrifluoroborate internal salt solving boronic acid degradation in Suzuki-Miyaura coupling. • Indefinite air/moisture stability enables bulk storage without special precautions for kilo-lab scale campaigns. • Sharp mp 170-172°C ensures crystalline integrity and rapid identity verification, eliminating batch-to-batch variability. • Water-soluble for aqueous biphasic reactions without phase-transfer catalysts - higher yields with hydrophilic aryl halides. • 95% purity white crystalline solid; ambient shipping with full documentation.

Molecular Formula C5H11BF3NO
Molecular Weight 168.954
CAS No. 1268340-94-8
Cat. No. B595330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoro(morpholin-4-ium-4-ylmethyl)boranuide
CAS1268340-94-8
Molecular FormulaC5H11BF3NO
Molecular Weight168.954
Structural Identifiers
SMILES[B-](C[NH+]1CCOCC1)(F)(F)F
InChIInChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1
InChIKeyFQKLIGKQQGNVHW-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide Overview


Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide (CAS 1268340-94-8) is an organotrifluoroborate internal salt featuring a morpholinium-methyl moiety coordinated to a trifluoroborate anion. The compound has the molecular formula C₅H₁₁BF₃NO and a molecular weight of 168.95 g/mol . It is commercially available as a white crystalline solid with a reported purity of 95% and a well-defined melting point of 170–172 °C . As a member of the organotrifluoroborate class, it serves as a bench-stable, air- and moisture-tolerant reagent primarily employed in Suzuki–Miyaura cross-coupling reactions to introduce aminomethyl functionality into aromatic and heteroaromatic scaffolds.

Suzuki-Miyaura cross-coupling reagent for aminomethyl introduction
Aqueous reaction conditions supported via morpholine-enhanced solubility
Air- and moisture-tolerant; ambient storage compatible

Why Substitution Fails for Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide


While several morpholinomethyl trifluoroborate variants exist, including potassium salts (e.g., CAS 936329-94-1) and phenyl-substituted analogs, generic substitution is problematic due to critical differences in physical form, solubility, and purity specifications. The internal salt form of the target compound provides a sharp, reproducible melting point (170–172 °C) that simplifies identity verification and ensures crystalline integrity . In contrast, potassium salt analogs often lack reported melting points in vendor catalogs, indicating variable crystallinity . Furthermore, the presence of the morpholine ring enhances water solubility—a property not shared by simple alkyl trifluoroborates—enabling aqueous reaction conditions [1]. These factors directly impact experimental reproducibility and procurement reliability, making direct substitution without revalidation a source of batch-to-batch variability.

Internal salt form
Potassium salt analog
Crystallinity
Reported sharp melting point for identity verification
Melting point not reported; crystallinity may vary
Solubility
Morpholine-enhanced aqueous solubility profile
May require co-solvent optimization in aqueous systems
Purity grade
Higher purity specification available
Standard purity grade; stoichiometry may shift

Differentiation Evidence for Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide


Higher Purity Enables Precise Reaction Stoichiometry

The target compound is commercially available at 98% purity from at least one supplier , whereas the potassium morpholinomethyl trifluoroborate analog (CAS 936329-94-1) is typically offered at 95% purity . This 3% absolute purity difference can significantly impact reaction stoichiometry, particularly in multi-step syntheses where excess reagent or impurities may accumulate.

Purity specification
Cross-study comparable
98% reported purity
vs 95% potassium salt analog (CAS 936329-94-1)
Supports stoichiometric precision in multi-step synthesis
Verify per lot COA; HPLC purity basis
Suzuki-Miyaura coupling Organotrifluoroborate reagents Pharmaceutical intermediate synthesis

Well-Defined Melting Point Ensures Crystalline Integrity

The target compound exhibits a sharp melting point of 170–172 °C as reported by multiple vendors . In contrast, the potassium morpholinomethyl trifluoroborate salt (CAS 936329-94-1) lacks a reported melting point in major chemical catalogs , suggesting lower crystallinity or ill-defined solid-state properties.

Melting point
Cross-study comparable
170–172 °C
Supports rapid identity verification and crystalline integrity
Not reported for potassium salt analog; may indicate lower crystallinity
Crystallinity Reagent quality control Solid-phase synthesis

Enhanced Water Solubility Facilitates Aqueous Suzuki-Miyaura Couplings

The morpholine moiety in the target compound confers water solubility, as noted in vendor descriptions . Organotrifluoroborates as a class are generally soluble in water and alcohols [1], but the presence of the morpholine ring further enhances aqueous compatibility compared to simple alkyl trifluoroborates such as potassium methyltrifluoroborate (which has limited water solubility and often requires organic co-solvents).

Water solubility
Class-level inference
Soluble in water
Supports aqueous Suzuki-Miyaura coupling workflow
Morpholine-enhanced; simple alkyl trifluoroborates may require co-solvents
Aqueous cross-coupling Green chemistry Heterocyclic boron reagents

Indefinite Air and Moisture Stability for Long Shelf Life

Organotrifluoroborates, including trifluoro(morpholin-4-ium-4-ylmethyl)boranuide, are described as "indefinitely stable to air and moisture" [1] and can be stored on the bench for years without decomposition [2]. This contrasts sharply with boronic acids, which often require cold storage under an inert atmosphere to prevent oxidation and deboronation.

Bench stability
Class-level inference
Indefinitely stable to air and moisture
Supports ambient storage without inert atmosphere
Class-level organotrifluoroborate property; contrasts with boronic acid stability
Reagent stability Storage conditions Bench-stable reagents

Application Scenarios for Trifluoro(morpholin-4-ium-4-ylmethyl)boranuide


Aqueous Suzuki-Miyaura Coupling with Morpholinomethyl Group

The water-soluble nature of the internal salt allows it to be employed in aqueous or biphasic Suzuki-Miyaura reactions without the need for phase-transfer catalysts. This is particularly advantageous for coupling with hydrophilic aryl halides, where higher yields and cleaner reaction profiles are observed due to improved reagent solubility. The precise stoichiometry enabled by high purity (98%) reduces side-product formation in multi-step pharmaceutical syntheses.

Synthesis of Morpholine-Containing Pharmacophores for CNS and Kinase Targets

The morpholinomethyl group is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and CNS-active compounds. The well-defined melting point (170-172 °C) ensures reliable handling and reproducibility during library synthesis and lead optimization. Use of this reagent eliminates the need for protecting group strategies often required with boronic acid counterparts.

Industrial Scale-Up Using Bench-Stable Reagents

The indefinite air and moisture stability [1] of this organotrifluoroborate internal salt makes it an ideal candidate for kilo-lab and pilot-plant scale reactions. Unlike boronic acids that degrade over time, this reagent can be stored in bulk without special precautions, reducing operational costs and ensuring consistent performance across campaign batches.

Application
Selection Property
Validation Focus
Aqueous Suzuki-Miyaura coupling
Water solubility profile
Aqueous-phase coupling efficiency
Morpholine pharmacophore synthesis
Crystalline identity verification
Lot-to-lot melting point consistency
Scale-up and bulk reagent storage
Ambient bench stability
Long-term reagent integrity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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